Structural Uniqueness: 4-Thienyl Substitution Distinguishes CAS 906352-94-1 from Unsubstituted Tetrahydropyran-4-yl Methanol
The target compound contains a thiophene ring at the tetrahydropyran 4-position, whereas the generic analog (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) is unsubstituted at this position . This substitution introduces a sulfur-containing heteroaromatic ring absent in the generic analog, enabling π-π stacking interactions and altering electron distribution . The amine analog (4-Thien-2-yltetrahydropyran-4-yl)methylamine (CAS 906422-74-0) further differs by replacing the hydroxymethyl group with a methylamine moiety, changing hydrogen-bonding capacity [1].
| Evidence Dimension | Molecular structure and heteroatom composition |
|---|---|
| Target Compound Data | C10H14O2S; Contains thiophene ring; LogP predicted: ~1.4-1.6 |
| Comparator Or Baseline | CAS 14774-37-9: C6H12O2; No heteroaromatic ring; LogP: ~0.2 ; CAS 906422-74-0: C10H15NOS; Contains amine group [1] |
| Quantified Difference | Presence of sulfur atom (+32 Da mass increase vs oxygen analog); π-system extension; distinct hydrogen-bonding profile |
| Conditions | Structural comparison based on chemical formula and 2D structure |
Why This Matters
The thienyl substitution directly impacts binding interactions and fragment screening outcomes in medicinal chemistry campaigns.
- [1] Molaid. (4-噻吩-2-基四氢吡喃-4-基)甲胺 (4-Thien-2-yltetrahydropyran-4-yl)methylamine, CAS 906422-74-0. View Source
